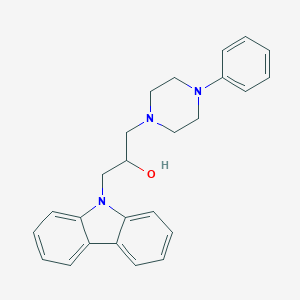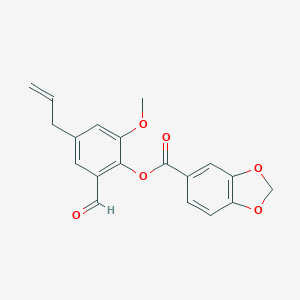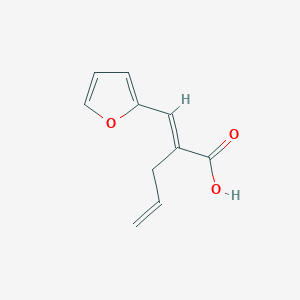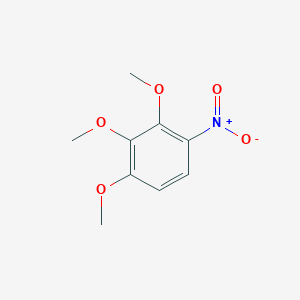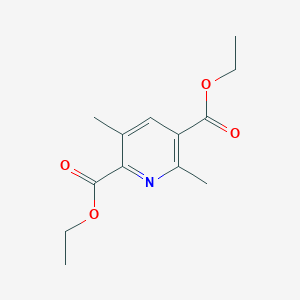![molecular formula C21H24BrN3O3S B289253 2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289253.png)
2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, commonly known as BPTI, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
BPTI works by inhibiting the activity of serine proteases, which are enzymes that play a key role in various physiological processes. BPTI binds to serine proteases and blocks their activity, which in turn reduces inflammation, prevents cancer cell proliferation, and inhibits the replication of viruses.
Biochemical and Physiological Effects:
BPTI has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, inhibits the growth of cancer cells, and prevents viral replication. BPTI also has an impact on the immune system, as it modulates the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
BPTI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. BPTI is also stable and has a long shelf-life, which makes it ideal for use in experiments. However, BPTI has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
For BPTI research include the development of BPTI-based therapeutics and the identification of new serine proteases that can be targeted by the compound.
Synthesemethoden
BPTI is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method includes acylation, amidation, and cyclization reactions. The final product is purified using column chromatography to obtain a pure form of BPTI.
Wissenschaftliche Forschungsanwendungen
BPTI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BPTI has been studied as a potential treatment for rheumatoid arthritis, cancer, and HIV.
Eigenschaften
Molekularformel |
C21H24BrN3O3S |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-[[2-[acetyl(propan-2-yl)amino]acetyl]amino]-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H24BrN3O3S/c1-12(2)25(13(3)26)11-18(27)24-21-19(16-5-4-6-17(16)29-21)20(28)23-15-9-7-14(22)8-10-15/h7-10,12H,4-6,11H2,1-3H3,(H,23,28)(H,24,27) |
InChI-Schlüssel |
WLEBYNFDFOIYLG-UHFFFAOYSA-N |
SMILES |
CC(C)N(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Br)C(=O)C |
Kanonische SMILES |
CC(C)N(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)Br)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-difluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B289172.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)

